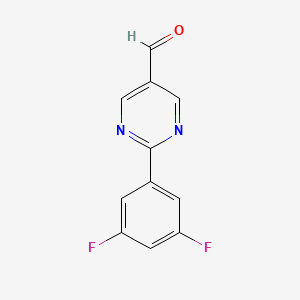

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Description

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde (CAS: 960198-48-5) is a fluorinated pyrimidine derivative with the molecular formula C₁₁H₆F₂N₂O and a molecular weight of 220.175 g/mol. Key physicochemical properties include a calculated logP (lipophilicity) of 2.23, a polar surface area (PSA) of 42.85 Ų, and an exact molecular mass of 220.045 g/mol . The compound features a pyrimidine core substituted at the 2-position with a 3,5-difluorophenyl group and a formyl (-CHO) group at the 5-position. This structural motif is critical for its electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQZIIZARGBMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662741 | |

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960198-48-5 | |

| Record name | 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,5-difluoroaniline with a pyrimidine derivative under controlled conditions. One common method includes the use of a Vilsmeier-Haack reaction, where the aniline derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(3,5-Difluorophenyl)pyrimidine-5-carboxylic acid.

Reduction: 2-(3,5-Difluorophenyl)pyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting various diseases, including neurological disorders and cancer. The compound has been linked to improved anti-inflammatory effects and has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in pain management and inflammation reduction .

Organic Synthesis

Versatile Building Block

This compound is utilized as a versatile building block in organic synthesis. It enables chemists to construct complex organic molecules with desirable properties. The introduction of functional groups through reactions involving 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde can lead to the development of new materials with applications in materials science and nanotechnology .

Biological Imaging

Fluorescent Probes

The compound is also employed in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes with high precision, aiding researchers in studying biological systems and disease mechanisms at a molecular level .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde contributes to the formulation of effective pesticides and herbicides. Its application aims to develop safer agrochemicals that minimize environmental impact while maintaining efficacy against pests .

Research in Catalysis

Catalytic Processes

The compound is investigated for its potential role in catalytic processes. Research indicates that it may facilitate more efficient chemical reactions, thereby reducing waste and improving sustainability in industrial applications . This aspect is particularly relevant in the context of green chemistry, where minimizing environmental impact is a priority.

Table: Summary of Research Findings on 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to modulation of the target’s activity, which can result in therapeutic effects or provide insights into biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s fluorinated aromatic ring and aldehyde functional group distinguish it from related pyridine and pyrimidine derivatives. Below is a comparative analysis with structurally similar compounds:

Table 1: Comparison of Key Properties with Structural Analogs

*Estimated based on substituent trends.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 3,5-difluorophenyl group in the target compound enhances electron-deficient character, improving reactivity in cross-coupling reactions compared to methoxy-substituted analogs (e.g., 5,6-dimethoxynicotinaldehyde) .

- Bromo substituents (as in 5-bromo-3-methoxypyridine carbaldehyde) increase molecular weight and lipophilicity (higher logP) but reduce metabolic stability compared to fluorine .

Polar Surface Area (PSA) :

- The target compound’s PSA (42.85 Ų) is lower than that of peptide-linked derivatives (e.g., >100 Ų in the patent compound from ), suggesting better membrane permeability for drug delivery .

Applications :

- Pharmaceuticals : Fluorinated aromatic systems (e.g., 3,5-difluorophenyl) are favored in kinase inhibitors and protease inhibitors due to their metabolic stability and ability to modulate target binding .

- Materials Science : The aldehyde group enables conjugation in OLEDs, similar to Tang and Vanslyke’s work on fluorinated electroluminescent materials .

Stability and Reactivity

- The C-F bond in the difluorophenyl group confers chemical stability, reducing susceptibility to oxidative degradation compared to iodinated analogs .

- In contrast, methoxy groups (e.g., in 5,6-dimethoxynicotinaldehyde) may undergo demethylation under acidic conditions, limiting utility in harsh synthetic environments .

Biological Activity

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by various research findings.

Chemical Structure and Properties

The chemical structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde can be represented as follows:

- Molecular Formula : C10H7F2N3O

- Molecular Weight : 223.18 g/mol

This compound features a pyrimidine ring substituted with a 3,5-difluorophenyl group and an aldehyde functional group at the 5-position, which influences its reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde exhibits notable anticancer properties. A study reported its efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound showed IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating potent cytotoxic effects compared to standard chemotherapy agents .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be effective within a range of 0.5 to 256 µg/mL, demonstrating its capability to inhibit microbial growth.

| Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 64 | |

| S. aureus | 32 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was shown to inhibit COX-2 enzyme activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µmol). This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Activity

In the context of neuroprotection, studies have indicated that derivatives of pyrimidines, including this compound, exhibit significant activity against neurodegenerative disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) was evaluated, with promising results indicating potential use in cognitive enhancement therapies .

The biological activity of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is attributed to its interaction with specific molecular targets:

- Anticancer : Induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial : Disrupts bacterial cell wall synthesis and inhibits enzyme activity critical for microbial survival.

- Anti-inflammatory : Inhibits the COX pathway, reducing the production of pro-inflammatory mediators.

- Neuroprotective : Modulates neurotransmitter levels by inhibiting AChE activity.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- A study on its anticancer properties revealed that it significantly reduced tumor growth in xenograft models when administered at therapeutic doses .

- Research focusing on antimicrobial efficacy showed that it could serve as a lead compound for developing new antibiotics against resistant strains.

- Investigations into its anti-inflammatory effects suggested its potential role in treating chronic inflammatory diseases through modulation of cytokine production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling between a pyrimidine boronic ester (e.g., 5-carbaldehyde-pyrimidine boronic ester) and 3,5-difluorophenyl halide. Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of toluene/water.

- Reaction conditions : 80–100°C under inert atmosphere for 12–24 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

- Validation : Characterization via and NMR confirms the coupling efficiency and substituent positions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies aldehyde proton resonance (~9.8–10.0 ppm) and aromatic protons; NMR detects fluorine environments (distinct peaks for 3,5-difluorophenyl).

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]: 234.08).

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-F (~1200 cm) .

Q. What are the primary research applications of this compound in academia?

- Methodological Answer : The aldehyde group enables:

- Schiff base formation : Condensation with amines to generate imine-linked ligands for catalysis.

- Heterocyclic synthesis : As a precursor for pyrazoles or triazoles via cycloaddition reactions (e.g., with hydrazines) .

Advanced Research Questions

Q. How do the 3,5-difluorophenyl substituents influence the pyrimidine ring’s electronic properties?

- Methodological Answer :

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects of fluorine atoms, reducing ring electron density.

- Comparison : Contrast with analogs like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (LogP = 1.31; higher hydrophobicity) to assess substituent impact .

Q. What experimental strategies mitigate the aldehyde group’s instability during storage?

- Methodological Answer :

- Storage conditions : Under nitrogen at –20°C in amber vials to prevent oxidation.

- Stabilization : Addition of radical inhibitors (e.g., BHT) in solution or derivatization (e.g., acetal formation) for long-term stability .

Q. How can researchers resolve contradictions in reported reactivity of the aldehyde group?

- Methodological Answer :

- Controlled studies : Vary solvent polarity (e.g., DMF vs. THF), temperature, and nucleophile concentration to identify optimal conditions.

- Kinetic monitoring : Use in-situ IR or HPLC to track reaction progress and intermediate formation .

Q. What are the challenges in using this compound as a building block for complex heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.